N-(4-acetylphenyl)-2-bromoacetamide
Overview
Description
N-(4-acetylphenyl)-2-bromoacetamide is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a bromoacetamide moiety
Scientific Research Applications
N-(4-acetylphenyl)-2-bromoacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-acetylphenyl)-2-bromoacetamide can be synthesized through a multi-step process. One common method involves the bromination of 4-acetylphenylamine followed by acylation. The reaction typically starts with the bromination of 4-acetylphenylamine using bromine in the presence of a suitable solvent like acetic acid. The resulting 4-acetylphenylamine is then reacted with bromoacetyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with efficient mixing and temperature control systems.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-bromoacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoacetamide moiety can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form N-(4-acetylphenyl)-2-aminoacetamide using reducing agents like lithium aluminum hydride.
Oxidation: Oxidative reactions can convert the acetyl group to carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.
Major Products
Nucleophilic Substitution: Products include N-(4-acetylphenyl)-2-azidoacetamide or N-(4-acetylphenyl)-2-thiocyanatoacetamide.
Reduction: The major product is N-(4-acetylphenyl)-2-aminoacetamide.
Oxidation: Products include N-(4-carboxyphenyl)-2-bromoacetamide.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-bromoacetamide involves its interaction with biological molecules. The bromoacetamide moiety can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or protein modification. This interaction can affect various molecular pathways, depending on the target protein.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(4-acetylphenyl)-2-chloroacetamide
- N-(4-acetylphenyl)-2-iodoacetamide
Uniqueness
N-(4-acetylphenyl)-2-bromoacetamide is unique due to the presence of the bromoacetamide moiety, which imparts distinct reactivity compared to its chloro or iodo analogs. The bromine atom provides a balance between reactivity and stability, making it suitable for various synthetic applications.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-bromoacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-7(13)8-2-4-9(5-3-8)12-10(14)6-11/h2-5H,6H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYNUOWJSXXSRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701292168 | |
Record name | N-(4-Acetylphenyl)-2-bromoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701292168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29182-93-2 | |
Record name | N-(4-Acetylphenyl)-2-bromoacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29182-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Acetylphenyl)-2-bromoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701292168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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